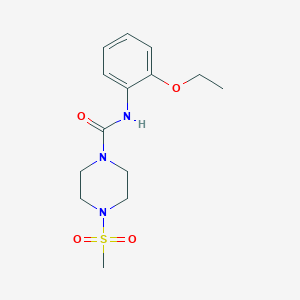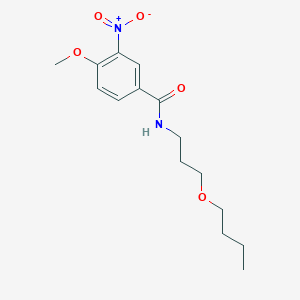
N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as EPM-102 or TPRV1 antagonist, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound belongs to the class of piperazinecarboxamide derivatives, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves its binding to TRPV1 receptors and inhibiting their activity. This leads to a reduction in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. Its primary effect is the inhibition of TRPV1 receptors, which leads to a reduction in pain and inflammation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively inhibit TRPV1 receptors. This allows researchers to study the specific role of these receptors in various biological processes. However, one of the limitations of using this compound is its potential for off-target effects. It is essential to use appropriate controls and experimental conditions to ensure that the observed effects are specific to TRPV1 inhibition.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One potential direction is the development of more potent and selective TRPV1 antagonists. Additionally, this compound may have potential therapeutic applications in the treatment of various diseases such as chronic pain, inflammation, and cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is its use as a TRPV1 antagonist. TRPV1 is a receptor that is involved in the sensation of pain and temperature. By blocking the activity of this receptor, N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have potential therapeutic applications in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-3-21-13-7-5-4-6-12(13)15-14(18)16-8-10-17(11-9-16)22(2,19)20/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVICFJWVIMZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-methyl-1,3-benzoxazol-2-yl)-2-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4761006.png)
![6-cyclopropyl-N-(2,5-difluorophenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4761009.png)


![3-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4761023.png)
![2-{[(2-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761024.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4761028.png)

![6-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4761031.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4761038.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4761055.png)
![N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4761061.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4761077.png)
